![molecular formula C17H16N2OS2 B3005199 Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide CAS No. 339015-38-2](/img/structure/B3005199.png)
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide is an organic compound with the molecular formula C17H16N2OS2. It is a research chemical primarily used in various scientific studies. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzyl isothiocyanate. This intermediate then reacts with hydrazine hydrate to yield 5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole. Finally, this compound undergoes a nucleophilic substitution reaction with methyl 2-bromophenyl sulfide to produce the target compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl sulfide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl sulfides.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
-
Antibacterial Activity :
- Studies have shown that oxadiazole derivatives can possess significant antibacterial properties. For instance, compounds similar to methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for related compounds were reported to be comparable to established antibiotics like ciprofloxacin .
-
Enzyme Inhibition :
- The compound has shown promise as an enzyme inhibitor. Specific studies indicate that derivatives can inhibit enzymes such as α-glucosidase and butyrylcholinesterase. For example, one derivative exhibited an IC50 value of 17.11 µg/mL against α-glucosidase, outperforming the standard acarbose .
- This enzyme inhibition could be beneficial in developing treatments for conditions like diabetes and Alzheimer's disease.
- Hemolytic Activity :
Potential Therapeutic Uses
Given its biological activities, this compound holds potential in several therapeutic areas:
- Antimicrobial Agents : Due to its antibacterial properties, it could be developed into new antimicrobial agents to combat resistant bacterial strains.
- Diabetes Management : Its ability to inhibit α-glucosidase suggests potential use as an anti-diabetic medication.
- Neuroprotective Agents : The inhibition of butyrylcholinesterase positions it as a candidate for treating neurodegenerative diseases like Alzheimer's.
Wirkmechanismus
The mechanism of action of Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide involves its interaction with various molecular targets. The compound’s sulfanyl and oxadiazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}phenyl sulfide
- Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-triazol-2-yl}phenyl sulfide
Uniqueness
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biologische Aktivität
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₅N₃OS₂
Molecular Weight: 315.42 g/mol
CAS Number: [Not provided in the sources]
The compound features a phenyl ring substituted with a methyl group and a sulfanyl group attached to an oxadiazole moiety. This unique structure is believed to contribute to its biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various oxadiazole derivatives. This compound was evaluated against common bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
E. coli | 50 µg/mL | Moderate |
S. aureus | 25 µg/mL | High |
The compound exhibited significant antibacterial activity, particularly against S. aureus, suggesting its potential as an antimicrobial agent.
2. Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have been documented in various studies. In a recent investigation, the compound was tested for its ability to inhibit inflammatory cytokine production in vitro.
Table 2: Anti-inflammatory Activity Assay Results
Treatment Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|
10 | 30 | 40 |
50 | 50 | 60 |
100 | 70 | 80 |
At higher concentrations (100 µM), the compound showed substantial inhibition of both IL-6 and TNF-α production, indicating strong anti-inflammatory properties.
3. Anticancer Activity
Preliminary studies have indicated that methyl oxadiazoles may possess anticancer properties. The compound was evaluated in a cell line model for its cytotoxic effects against cancer cells.
Table 3: Cytotoxicity Assay Results
Cell Line | IC₅₀ (µM) | % Cell Viability at 100 µM |
---|---|---|
HeLa (cervical cancer) | 15 | 20 |
MCF-7 (breast cancer) | 25 | 30 |
A549 (lung cancer) | 30 | 40 |
The results suggest that the compound exhibits significant cytotoxicity against HeLa cells with an IC₅₀ value of 15 µM, highlighting its potential as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted by researchers at the University of Baroda evaluated various oxadiazole derivatives for their antimicrobial properties. This compound was among the tested compounds that showed promising results against both gram-positive and gram-negative bacteria . -
Case Study on Anti-inflammatory Effects:
In a controlled experiment assessing the anti-inflammatory properties of several compounds, methyl oxadiazoles demonstrated significant inhibition of pro-inflammatory cytokines in RAW264.7 macrophages . This study supports the hypothesis that such compounds could be developed into therapeutic agents for inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-7-9-13(10-8-12)11-22-17-19-18-16(20-17)14-5-3-4-6-15(14)21-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKIQKGLVIMFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.